2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperidine ring substituted with a fluorinated pyrimidine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
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Formation of the Pyrimidine Intermediate: : The initial step involves the synthesis of 5-fluoro-2-hydroxymethylpyrimidine. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
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Coupling with Piperidine: : The hydroxymethyl group of the fluorinated pyrimidine is then coupled with piperidine. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
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Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety. Solvent recovery and recycling systems would be implemented to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing the fluorinated position to a non-fluorinated analog.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the effects of fluorinated pyrimidines on cellular processes.
Pharmaceutical Development: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties in drug development.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(5-Bromo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(5-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to its analogs, 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets. This makes the fluorinated derivative particularly valuable in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWANKJHQHJPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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